molecular formula C21H20O4 B14958260 4-methyl-7-(2-oxo-2-phenylethoxy)-3-propyl-2H-chromen-2-one

4-methyl-7-(2-oxo-2-phenylethoxy)-3-propyl-2H-chromen-2-one

Cat. No.: B14958260
M. Wt: 336.4 g/mol
InChI Key: SINMHVAKNAXDGA-UHFFFAOYSA-N
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Description

4-methyl-7-(2-oxo-2-phenylethoxy)-3-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with a methyl group at position 4, a phenylethoxy group at position 7, and a propyl group at position 3. The molecular formula of this compound is C18H14O4, and it has a molecular weight of 294.31 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-7-(2-oxo-2-phenylethoxy)-3-propyl-2H-chromen-2-one typically involves the reaction of 4-methyl-7-hydroxy-3-propyl-2H-chromen-2-one with 2-bromoacetophenone in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like acetone. The reaction mixture is refluxed under stirring for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-methyl-7-(2-oxo-2-phenylethoxy)-3-propyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methyl-7-(2-oxo-2-phenylethoxy)-3-propyl-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-7-(2-oxo-2-phenylethoxy)-3-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one
  • 6-hexyl-7-(2-oxo-2-phenylethoxy)-4-phenyl-chromen-2-one
  • 7-ethoxy-4-methylcoumarin

Uniqueness

4-methyl-7-(2-oxo-2-phenylethoxy)-3-propyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C21H20O4

Molecular Weight

336.4 g/mol

IUPAC Name

4-methyl-7-phenacyloxy-3-propylchromen-2-one

InChI

InChI=1S/C21H20O4/c1-3-7-18-14(2)17-11-10-16(12-20(17)25-21(18)23)24-13-19(22)15-8-5-4-6-9-15/h4-6,8-12H,3,7,13H2,1-2H3

InChI Key

SINMHVAKNAXDGA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=C(C=C(C=C2)OCC(=O)C3=CC=CC=C3)OC1=O)C

Origin of Product

United States

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